

In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorbromuron*

Cat. No.: *B083572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted urea herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, environmental fate, and mode of action. Detailed data is presented in structured tables for ease of comparison, and a representative experimental protocol for its analysis in soil is provided. Furthermore, a visualization of its herbicidal mode of action is included to facilitate a deeper understanding of its biochemical mechanism.

Chemical Structure and Identifiers

Chlorbromuron is chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea. [1] Its structure is characterized by a phenylurea backbone with bromine and chlorine substitutions on the phenyl ring.

Identifier	Value
IUPAC Name	3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea [1]
CAS Number	13360-45-7 [1] [2]
Molecular Formula	C ₉ H ₁₀ BrClN ₂ O ₂ [1] [2] [3]
Molecular Weight	293.54 g/mol [1] [3]
Canonical SMILES	CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC [3]
InChI Key	NLYNUTMZTCLNOO-UHFFFAOYSA-N [3]

Physicochemical Properties

Chlorbromuron is a colorless or white crystalline solid with a mild odor.[\[2\]](#) It is relatively stable under normal environmental conditions. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Melting Point	95-97 °C	[2]
Water Solubility	35 mg/L (at 20 °C)	[2]
Solubility in Organic Solvents (g/kg at 20 °C)		
Acetone	460	[2]
Dichloromethane	170	[2]
Hexane	89	[2]
Benzene	72	[2]
Isopropanol	12	[2]
Vapor Pressure	4×10^{-7} mmHg (at 20 °C)	[2]
Density	1.68 g/cm³ (at 20 °C)	[2] [3]
Log P (Octanol-Water Partition Coefficient)	3.09	[2]

Toxicological Profile

Chlorbromuron exhibits low to moderate toxicity in mammals. The primary route of exposure in occupational settings is likely dermal and inhalation.

Acute Toxicity

Species	Route	Value
Rabbit	Dermal	LD ₅₀ > 10,000 mg/kg [3]
Rat	Inhalation	LC ₅₀ > 1,050 mg/m ³ (6h) [2] [3]

Chronic Toxicity and Other Effects

- 90-Day Feeding Studies: The 'no effect' level in male rats and dogs was found to be greater than 316 mg/kg of diet.[\[3\]](#)

- Irritation: It is not a primary skin irritant in rabbits.[3]
- Methemoglobinemia: Like other urea-derived herbicides, **chlorbromuron** may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated. [2][3]
- Genotoxicity: **Chlorbromuron** has been shown to induce chromosome aberrations in barley. [3]

Ecotoxicity

Chlorbromuron is considered moderately toxic to aquatic organisms. It is slightly toxic to fish. [3]

Environmental Fate and Behavior

The environmental persistence and mobility of **chlorbromuron** are key factors in its potential environmental impact.

Soil

- Persistence: **Chlorbromuron** is moderately persistent in soil, with a reported half-life of approximately 45 to 66 days in field and greenhouse studies.[3] Its persistence can be influenced by soil type, organic matter content, microbial activity, and climatic conditions.
- Mobility: It has slight to moderate mobility in soil.[3]
- Degradation: The primary degradation pathway in soil is microbial degradation, leading to the formation of 4-bromo-3-chloroaniline.[3]

Water

- Stability: **Chlorbromuron** is stable in water over a wide range of pH values.[3]
- Photodegradation: It can undergo photodegradation in aqueous systems, a process that can be accelerated by the presence of substances like TiO₂.[4]

Air

Due to its low vapor pressure, volatilization from soil and water surfaces is not a significant dissipation pathway.^[3] In the atmosphere, vapor-phase **chlorbromuron** is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.^[3]

Bioaccumulation

Chlorbromuron has a moderate potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 130.^[3]

Mode of Action

The primary herbicidal action of **chlorbromuron** is the inhibition of photosynthesis.

[Click to download full resolution via product page](#)

Caption: Herbicidal mode of action of **Chlorbromuron** in plant chloroplasts.

Chlorbromuron inhibits the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain.^[3] It binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone. This interruption of electron flow prevents the formation of ATP and NADPH,

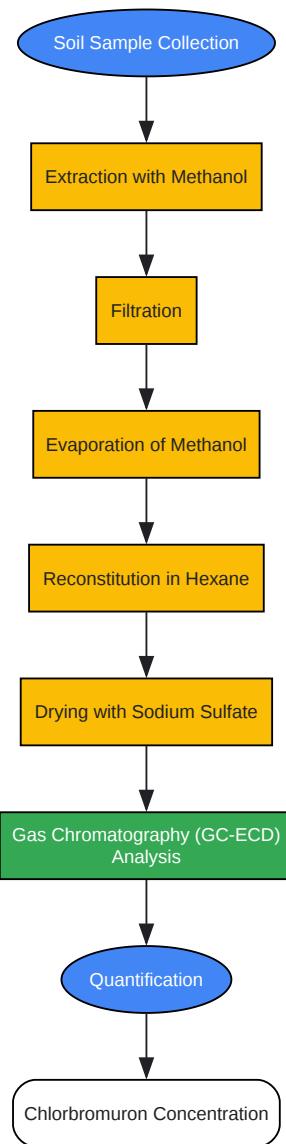
which are essential energy carriers for carbon dioxide fixation and subsequent plant growth, ultimately leading to plant death.[3]

Experimental Protocol: Determination of Chlorbromuron in Soil by Gas Chromatography

This protocol describes a method for the extraction and quantification of **chlorbromuron** residues in soil samples using gas chromatography with an electron capture detector (GC-ECD).

Materials and Reagents

- **Chlorbromuron** analytical standard
- Methanol, pesticide residue grade
- Hexane, pesticide residue grade
- Anhydrous sodium sulfate
- Soil samples
- Centrifuge bottles (200 mL)
- Mechanical shaker
- Rotary evaporator
- Gas chromatograph equipped with an electron capture detector (GC-ECD)
- Chromatographic column (e.g., 3% OV-210 on a suitable support)


Sample Preparation and Extraction

- Weigh 10 g of the soil sample into a 200 mL centrifuge bottle.
- Add 100 mL of methanol to the bottle.
- Stopper the bottle and shake mechanically for 1 hour.

- Filter the supernatant through a fluted filter paper.
- Take a 10 mL aliquot of the methanol extract and evaporate to near dryness using a rotary evaporator.
- Dissolve the residue in a known volume of hexane.
- Pass the hexane extract through a short column of anhydrous sodium sulfate to remove any residual water.
- Adjust the final volume of the hexane extract as needed for GC analysis.

Gas Chromatographic Analysis

- GC Conditions:
 - Column: 3% OV-210
 - Injector Temperature: 250 °C
 - Column Temperature: 200 °C
 - Detector Temperature: 300 °C
 - Carrier Gas: Nitrogen at a flow rate of 30 mL/min
- Injection: Inject a 5 µL aliquot of the hexane extract into the GC-ECD system.
- Quantification: Compare the peak height or area of **chlorbromuron** in the sample extract to that of a known concentration of a **chlorbromuron** standard.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Chlorbromuron** in soil samples.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of **chlorbromuron**. The data presented, including its physicochemical characteristics, toxicological profile, and environmental fate, offer valuable information for researchers, scientists, and professionals in drug development and environmental science. The outlined mode of action and experimental protocol provide a practical framework for further investigation.

and analysis of this compound. It is important to note that while substantial data exists, some knowledge gaps, particularly in human health and ecotoxicity, remain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. Chlorbromuron (Ref: C6313) [sitem.herts.ac.uk]
- 3. Chlorbromuron | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083572#chlorbromuron-chemical-structure-and-properties\]](https://www.benchchem.com/product/b083572#chlorbromuron-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com